molecular formula C5H6N2O3 B2516004 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1081129-70-5

4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B2516004
CAS RN: 1081129-70-5
M. Wt: 142.114
InChI Key: QWUJNMFVWICHOQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, is a derivative of the pyrazole class of compounds. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through cyclocondensation reactions. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis, with an improved yield of 97.1% . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which allow for the functionalization and transformation of these compounds. The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the single crystals of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were obtained by slow evaporation of ethanol and crystallized in the monoclinic system . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like NMR chemical shifts and HOMO-LUMO energy levels, which are important for understanding the electronic structure and reactivity of the molecule . Additionally, the thermal stability of these compounds can be assessed through thermo gravimetric analysis .

Scientific Research Applications

Synthesis and Structural Diversity

Research has demonstrated that derivatives of pyrazole-3-carboxylic acid, such as "4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid," can be synthesized through various methods, offering a variety of structural diversities. For example, studies have explored the functionalization reactions of related compounds, showcasing the potential to produce a range of derivatives through reactions with different chemical agents (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Similarly, coordination polymers constructed from semi-rigid bis(pyrazole-carboxylic acid) ligands have been synthesized, highlighting the structural diversity and potential applications in materials science (M. Cheng et al., 2017).

Potential Applications

The derivatives of pyrazole-3-carboxylic acid, including those similar to "4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid," have been investigated for their potential applications in various fields. For instance, molecular docking studies have been carried out to predict the binding interactions of these compounds with target proteins, suggesting their potential in drug discovery and development (G. Ganga Reddy et al., 2022). Additionally, the synthesis of condensed pyrazoles through Pd-catalysed cross-coupling reactions indicates the versatility of these compounds in organic synthesis and potential applications in creating novel chemical entities (Eglė Arbačiauskienė et al., 2011).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media. The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(5(9)10)6-7-4(2)8/h1H3,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJNMFVWICHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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